Pentamidine

Description

This compound isethionate is an antifungal prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment and prevention of Pneumocystis pneumonia (PCP). The FDA-approved uses for this compound isethionate depend on the dosage form of the drug. Specifically, this compound isethionate injection is approved to treat PCP, and this compound isethionate inhalant is approved to prevent PCP in people with HIV who are at high risk of developing PCP.

PCP can be an opportunistic infection (OI) of HIV.

Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.

This compound is an Antiprotozoal.

This compound is a potent, broad spectrum antiinfective agent with activity against several parasitic worms, protozoa and fungi that has been used mainly in the treatment and the prophylaxis of Pneumocystis jiroveci (formerly carinii) infection in immunocompromised persons. This compound is relatively toxic and therapy requires careful monitoring. This compound has been associated with transient serum aminotransferase elevations during therapy and with rare instances of clinically apparent liver injury.

This compound is a synthetic derivative of amidine with antiprotozoal and antifungal activities. Although the precise mode of action of this compound is unclear, it appears to interact directly with the pathogen genome by binding to AT-rich regions of duplex DNA and the minor groove of DNA, thereby interfering with DNA replication. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 4 approved and 15 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is an antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of pneumocystis pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects. [PubChem] The mode of action of this compound is not fully understood. It is thought that the drug interferes with nuclear metabolism producing inhibition of the synthesis of DNA, RNA, phospholipids, and proteins.

Antiprotozoal agent effective in trypanosomiasis, leishmaniasis, and some fungal infections; used in treatment of PNEUMOCYSTIS pneumonia in HIV-infected patients. It may cause diabetes mellitus, central nervous system damage, and other toxic effects.

See also: this compound Isethionate (has salt form); Diminazene (related); this compound Mesylate (active moiety of).

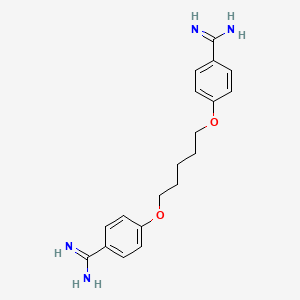

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c20-18(21)14-4-8-16(9-5-14)24-12-2-1-3-13-25-17-10-6-15(7-11-17)19(22)23/h4-11H,1-3,12-13H2,(H3,20,21)(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRYMKDFEDOLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023431 | |

| Record name | Pentamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentamidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Complete, Mol wt: 592.69. Hygroscopic, very bitter crystals, mp approx 180 °C. Slight butyric odor. Sol in water (approx 1 in 10 at 25 °C, approx 1 in 4 at 100 °C); sol in glycerol, more readily on warming; slightly sol in alcohol. Insol in ether, acetone, chloroform, liq petr. pH of a 5% w/v soln in water: 4.5 to 6.5. /Isethioante/, 2.36e-02 g/L | |

| Record name | Pentamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentamidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystallizes as colorless plates from water | |

CAS No. |

100-33-4 | |

| Record name | Pentamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | pentamidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentamidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673LC5J4LQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTAMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentamidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Decomposes at 186 °C, 186.0 °C (decomposes) | |

| Record name | Pentamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTAMIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7474 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentamidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014876 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Pentamidine Against Leishmania donovani: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the antileishmanial activity of pentamidine against Leishmania donovani, the causative agent of visceral leishmaniasis. The information presented herein is intended to support research and drug development efforts aimed at combating this neglected tropical disease.

Introduction: The Multifaceted Assault of this compound

This compound, an aromatic diamidine, is a crucial second-line therapeutic agent for visceral leishmaniasis, particularly in cases resistant to first-line antimonial drugs.[1][2][3] Its efficacy stems from a multi-pronged attack on the parasite's fundamental biological processes. The primary mechanisms of action, which are not yet fully elucidated, involve the disruption of mitochondrial function, interference with essential nutrient transport, and direct interaction with parasitic DNA.[4][5][6] This guide will delve into the technical details of these mechanisms, presenting quantitative data and experimental methodologies to provide a thorough understanding of this compound's leishmanicidal effects.

Key Mechanisms of Action

This compound's therapeutic action is not attributed to a single target but rather to its ability to simultaneously disrupt several vital pathways within the Leishmania donovani parasite.

Mitochondrial Disruption: The Powerhouse Collapse

The mitochondrion of Leishmania donovani, which contains the kinetoplast (a network of circular DNA), is a primary target of this compound.[7][8]

-

Collapse of Mitochondrial Membrane Potential (ΔΨm): One of the earliest and most significant effects of this compound exposure is the rapid collapse of the parasite's mitochondrial membrane potential.[7][9] This dissipation of the electrochemical gradient disrupts crucial mitochondrial functions, including ATP synthesis and ion transport, ultimately leading to a bioenergetic crisis within the parasite.[6] The reduction in ΔΨm is also a key factor in this compound resistance, as a lower potential in resistant strains leads to decreased drug accumulation within the mitochondrion.[10][11]

-

Kinetoplast Targeting and DNA Interaction: this compound selectively accumulates within the kinetoplast.[7][10] This accumulation is thought to be driven by the high negative charge of the kDNA. Once concentrated, this compound can bind to the AT-rich regions of the kinetoplast DNA minicircles.[5][12] This interaction can interfere with DNA replication and repair processes. Furthermore, this compound has been shown to inhibit mitochondrial topoisomerase II, an enzyme essential for the decatenation and segregation of replicated kDNA minicircles.[5][11][13] This inhibition leads to a tangled mass of kDNA, preventing proper cell division.[8][14]

-

Inhibition of Respiratory Chain Complex II: Evidence suggests that this compound can inhibit the mitochondrial respiratory chain, specifically complex II (succinate dehydrogenase).[15] This inhibition would further contribute to the collapse of the mitochondrial membrane potential and the overall disruption of cellular respiration.

Interference with Cellular Transport Systems

This compound's cationic nature allows it to exploit the parasite's own transport systems to gain entry and exert its toxic effects.

-

Inhibition of Arginine Transport: this compound acts as a competitive inhibitor of arginine transport in L. donovani promastigotes.[16][17][18] Arginine is a crucial amino acid for the parasite, serving as a precursor for the synthesis of polyamines, which are essential for cell growth and proliferation.[19] By blocking arginine uptake, this compound effectively starves the parasite of this vital nutrient.

-

Inhibition of Polyamine Transport: In addition to inhibiting arginine transport, this compound also non-competitively inhibits the uptake of the polyamines putrescine and spermidine.[16][20][21] This dual blockade of both the precursor (arginine) and the polyamines themselves severely disrupts polyamine homeostasis, a critical pathway for parasite survival.[22]

Direct Interaction with Nuclear DNA and Topoisomerases

Beyond its effects on the kinetoplast, this compound also targets nuclear DNA and its associated enzymes.

-

DNA Minor Groove Binding: As an aromatic diamidine, this compound has a strong affinity for the minor groove of AT-rich DNA sequences.[4][18][23] This binding can interfere with the processes of DNA replication and transcription, hindering the synthesis of essential macromolecules.[6]

-

Inhibition of Nuclear Topoisomerases: this compound has been shown to inhibit both topoisomerase I and topoisomerase II in Leishmania.[8][24][25] Inhibition of these enzymes, which are responsible for managing DNA topology during replication and transcription, leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound against Leishmania donovani and its molecular targets.

| Parameter | Species/Form | Value | Reference(s) |

| IC50 (Growth Inhibition) | L. donovani promastigotes | 7.7 µM | [26] |

| L. donovani promastigotes | 1.46 µM | [7] | |

| L. donovani axenic amastigotes | 1.9 µM | [7] | |

| This compound-resistant L. donovani promastigotes (R8) | 40 µM | [11] | |

| L. donovani intracellular amastigotes | 15 µM | [14] | |

| IC50 (Arginine Transport Inhibition) | L. donovani promastigotes | 40 µM | [17] |

| Ki (Arginine Transport Inhibition) | L. mexicana promastigotes | 12.5 ± 3.8 µM | [20][27] |

| L. mexicana amastigotes | 16.3 ± 2.8 µM | [20][27] | |

| Km (this compound Transport) | L. donovani promastigotes | 6 µM | |

| Km (Iridium-Pentamidine Complex Transport) | L. donovani promastigotes | 17.4 µM | [26] |

| Vmax (Iridium-Pentamidine Complex Transport) | L. donovani promastigotes | 1.3 nmol/mg protein/2 h | [26] |

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Mitochondrial Membrane Potential (ΔΨm)

Principle: The fluorescent probe Safranine O is used to quantitatively measure the mitochondrial membrane potential in digitonin-permeabilized promastigotes. The accumulation of the dye within the mitochondria is dependent on the membrane potential.

Protocol:

-

Harvest L. donovani promastigotes in late logarithmic phase by centrifugation.

-

Wash the parasites twice with a buffer containing 125 mM sucrose, 65 mM KCl, 10 mM HEPES-K+ (pH 7.2), 1 mM MgCl2, and 2.5 mM K2HPO4.

-

Resuspend the parasites in the same buffer to a final concentration of 10^8 cells/mL.

-

Permeabilize the promastigotes with a low concentration of digitonin (B1670571) (e.g., 20 µg/mL) in the presence of 5 µM Safranine O and 2 mM succinate.

-

Monitor the fluorescence of Safranine O using a fluorometer with an excitation wavelength of 495 nm and an emission wavelength of 586 nm.

-

Add this compound at various concentrations and record the change in fluorescence, which indicates a collapse of the mitochondrial membrane potential.

-

As a positive control for depolarization, use a protonophore such as FCCP (carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone).

(Based on the methodology described in Vercesi and Docampo, 1992)[9]

Arginine Transport Assay

Principle: This assay measures the uptake of radiolabeled L-arginine by L. donovani promastigotes in the presence and absence of this compound to determine the inhibitory effect of the drug on arginine transport.

Protocol:

-

Grow L. donovani promastigotes in a defined medium to the mid-logarithmic phase.

-

Harvest the parasites by centrifugation and wash them three times with a transport buffer (e.g., phosphate-buffered saline, pH 7.2).

-

Resuspend the parasites in the transport buffer to a concentration of 10^8 cells/mL.

-

Pre-incubate the parasite suspension with varying concentrations of this compound for a short period (e.g., 5-10 minutes) at room temperature.

-

Initiate the transport assay by adding [14C]-L-arginine to a final concentration (e.g., 10 µM).

-

At specific time intervals (e.g., 0, 30, 60, 90, and 120 seconds), take aliquots of the cell suspension and immediately centrifuge them through a layer of silicone oil to separate the cells from the medium.

-

Lyse the cell pellets and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the initial rates of arginine transport and determine the IC50 value for this compound. For kinetic analysis (competitive inhibition), perform the assay with varying concentrations of both [14C]-L-arginine and this compound to construct a Lineweaver-Burk plot.

(Based on the methodology described in Kandpal et al., 1995)[17]

Topoisomerase Inhibition Assay

Principle: This assay assesses the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by Leishmania topoisomerase I or the decatenation of kinetoplast DNA by topoisomerase II.

Protocol (Topoisomerase I):

-

Purify topoisomerase I from L. donovani promastigotes.

-

Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), the purified enzyme, and varying concentrations of this compound in a suitable reaction buffer.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA topoisomers by electrophoresis on an agarose (B213101) gel.

-

Stain the gel with ethidium (B1194527) bromide and visualize the DNA under UV light. Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

(Based on the methodology described in Roy et al., 2005)[24]

Visualizing the Mechanisms: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms of action of this compound and a typical experimental workflow.

Caption: Overview of this compound's multifaceted mechanism of action against Leishmania donovani.

Caption: Experimental workflow for assessing the inhibition of arginine transport by this compound.

Conclusion

The antileishmanial activity of this compound against Leishmania donovani is a result of its ability to induce a systemic failure of the parasite's essential cellular functions. By targeting the mitochondrion, disrupting nutrient transport, and directly interacting with DNA, this compound creates a cascade of detrimental effects that the parasite cannot overcome. A thorough understanding of these intricate mechanisms is paramount for the development of novel therapeutic strategies and for managing the emergence of drug resistance. This guide provides a foundational resource for researchers dedicated to advancing the fight against visceral leishmaniasis.

References

- 1. This compound (Systemic, Local) Monograph for Professionals - Drugs.com [drugs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Efficacy and safety of this compound isethionate for tegumentary and visceral human leishmaniasis: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Resistance in Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound Isethionate? [synapse.patsnap.com]

- 7. Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Case Report: Intravenous this compound Rescue Treatment for Active Chronic Visceral Leishmaniasis in an HIV-1 Infected Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ transport by digitonin-permeabilized Leishmania donovani. Effects of Ca2+, this compound and WR-6026 on mitochondrial membrane potential in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles for mitochondria in this compound susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Modification of kinetoplast DNA minicircle composition in this compound-resistant Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. In vivo antileishmanial action of Ir-(COD)-pentamidine tetraphenylborate on Leishmania donovani and Leishmania major mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Arginine and Polyamines Fate in Leishmania Infection [frontiersin.org]

- 17. Kinetics and molecular characteristics of arginine transport by Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Correlation between inhibition of growth and arginine transport of Leishmania donovani promastigotes in vitro by diamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Resistance to this compound in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Arginine and Polyamines Fate in Leishmania Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Leishmania donovani: differential activities of classical topoisomerase inhibitors and antileishmanials against parasite and host cells at the level of DNA topoisomerase I and in cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Leishmania panamensis: comparative inhibition of nuclear DNA topoisomerase II enzymes from promastigotes and human macrophages reveals anti-parasite selectivity of fluoroquinolones, flavonoids and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Uptake into leishmania donovani promastigotes and antileishmanial action of an organometallic complex derived from this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. journals.asm.org [journals.asm.org]

Early Structure-Activity Relationship Studies of Pentamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational structure-activity relationship (SAR) studies of pentamidine, a cornerstone in the chemotherapy of protozoal diseases such as African trypanosomiasis and leishmaniasis. Emerging from research in the late 1930s and early 1940s, the exploration of this compound and its analogs laid critical groundwork for the understanding of aromatic diamidine compounds as therapeutic agents.[1][2] This document synthesizes data from early investigations, presenting quantitative findings, detailing historical experimental protocols, and visualizing the key structural modifications and their impact on biological activity.

Core Structure and Early SAR Insights

Early research quickly established that the trypanocidal activity of this compound is intrinsically linked to its core structure: two terminal benzamidine (B55565) moieties connected by a flexible alkane chain.[3][4] The primary focus of early SAR studies revolved around the systematic modification of three key components: the amidine groups, the central linker, and the aromatic rings.

Key Findings from Early SAR Studies:

-

The Amidine Groups are Essential: Replacement of the amidine groups with non-cationic substituents consistently led to a significant loss of activity, highlighting the importance of the positive charge for interaction with biological targets.

-

Linker Length and Flexibility are Critical: The length and flexibility of the alkane chain connecting the two benzamidine systems were found to be crucial determinants of trypanocidal potency. A pentamethylene (five-carbon) chain was identified as optimal for this compound's activity.

-

Aromatic Ring Substitution Modulates Activity: Substitution on the phenyl rings was explored to understand its effect on potency and toxicity. These early studies paved the way for later development of more complex heterocyclic analogs.

Quantitative Data Summary

The following tables summarize the quantitative data from early and subsequent foundational studies on this compound analogs, focusing on their in vitro activity against key protozoan parasites.

Table 1: In Vitro Activity of this compound Analogs against Trypanosoma brucei rhodesiense

| Compound | Linker Modification | Aromatic Ring Modification | IC50 (nM) | Reference |

| This compound | -(CH2)5- | Unsubstituted | 4.0 | [3] |

| Analog 1 | trans-1,2-bis(methylenecyclopropyl) | Unsubstituted | >25-fold more potent than this compound against resistant strains | [3] |

| Analog 2 | Phenyl | Unsubstituted | Variable | [3] |

| Analog 3 | Pyridinyl | Unsubstituted | Variable | [3] |

| Analog 4 | Piperazinyl | Unsubstituted | Highly Potent | [3] |

| Analog 5 | Homopiperazinyl | Unsubstituted | Most potent in vitro | [3] |

Table 2: In Vitro Activity of Dicationic Compounds against Trypanosoma Species

| Compound | Structure | Target Organism | IC50 (nM) | Reference |

| Diamidine 2 | Diamidine | KETRI 243 | 2.3 | [4] |

| Diimidazoline 4 | Diimidazoline | KETRI 243 | 900 | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in early this compound SAR studies. It is important to note that protocols from the mid-20th century were not always documented with the same level of detail as modern methods. The procedures outlined below are reconstructed from available literature and reflect the general approach of the era.

In Vitro Trypanocidal Activity Assay

This protocol is based on methods used for screening compounds against bloodstream forms of Trypanosoma species.

1. Parasite Culture:

- Trypanosoma brucei rhodesiense strains were maintained by serial passage in laboratory rodents (e.g., mice or rats).

- For in vitro assays, parasites were harvested from the blood of infected animals at peak parasitemia.

- The blood was collected in an anticoagulant solution (e.g., citrate-saline).

2. Compound Preparation:

- Test compounds were dissolved in a suitable solvent, such as sterile distilled water or a small amount of dimethyl sulfoxide (B87167) (DMSO), and then serially diluted in the assay medium.

3. Assay Procedure:

- The assay was typically performed in small glass tubes or microplates.

- A suspension of trypanosomes (e.g., 1 x 10^6 cells/mL) in a suitable culture medium (e.g., Eagle's medium supplemented with serum) was added to each tube.

- The serially diluted compounds were then added to the parasite suspensions.

- Control tubes contained parasites with no drug and parasites with a known trypanocidal agent (positive control).

- The tubes were incubated at 37°C for a defined period, typically 24 to 48 hours.

4. Determination of Activity:

- After incubation, the viability of the trypanosomes was assessed by microscopic examination.

- A drop of the suspension from each tube was placed on a microscope slide, and the number of motile trypanosomes was counted.

- The 50% inhibitory concentration (IC50) was determined as the concentration of the compound that resulted in a 50% reduction in the number of motile parasites compared to the untreated control.

In Vivo Trypanocidal Activity Assay in Mice

This protocol describes a typical in vivo screening method to assess the efficacy of this compound analogs.

1. Animal Model:

- Swiss albino mice were commonly used.

- Mice were infected intraperitoneally with a standardized inoculum of Trypanosoma brucei rhodesiense (e.g., 1 x 10^5 trypanosomes).

2. Compound Administration:

- Test compounds were dissolved in a suitable vehicle (e.g., sterile water or saline).

- Treatment was typically initiated 24 hours post-infection.

- The compounds were administered via various routes, most commonly intraperitoneally or subcutaneously, once or twice daily for a set number of days (e.g., 4-7 days).

3. Monitoring and Evaluation:

- The level of parasitemia in the mice was monitored daily by examining a drop of tail blood under a microscope.

- The number of parasites per field of view was recorded.

- The primary endpoint was the clearance of parasites from the blood and the survival of the treated mice compared to an untreated control group.

- A compound was considered active if it significantly reduced or cleared parasitemia and prolonged the survival time of the infected mice.

Visualizations

The following diagrams illustrate key concepts in the early SAR of this compound.

Caption: Core structural components of this compound.

Caption: Key areas of modification in early this compound SAR studies.

Caption: General experimental workflow for early this compound analog studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Ninety Years of this compound: The Development and Applications of this compound and its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trypanocidal activity of conformationally restricted this compound congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trypanocidal activity of dicationic compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antiprotozoal Spectrum of Pentamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentamidine, an aromatic diamidine, has been a component of the antiparasitic armamentarium for decades. Its broad spectrum of activity encompasses several protozoan pathogens of significant medical importance. This technical guide provides an in-depth exploration of the antiprotozoal activity of this compound, with a focus on its efficacy against key parasites, its multifaceted mechanism of action, and the experimental methodologies used to evaluate its activity. Quantitative data on its in vitro potency are presented in tabular format for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized to provide a clear understanding of its molecular interactions and the methods used for its study.

Introduction

This compound is an antimicrobial agent with proven efficacy against a range of protozoan infections.[1] Initially developed in the 1930s, it remains a critical therapeutic option for specific parasitic diseases, particularly in cases of resistance to first-line treatments.[2] This document serves as a comprehensive resource for researchers and drug development professionals, detailing the spectrum of this compound's antiprotozoal activity, its molecular mechanisms, and the experimental protocols essential for its investigation.

Antiprotozoal Spectrum of this compound

This compound exhibits a broad range of activity against various protozoan parasites. Its clinical utility has been established for the treatment of African trypanosomiasis, leishmaniasis, and infections caused by Acanthamoeba species.[1][3] It also shows activity against Babesia species.[4]

Data Presentation: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against various protozoan parasites, presenting 50% inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values. These values are crucial for understanding the potency of the compound and for comparative analyses.

Table 1: In Vitro Activity of this compound against Leishmania Species

| Leishmania Species | Stage | IC50 (µM) | IC50 (µg/mL) | Reference |

| L. guyanensis | Promastigote | - | 0.0038 (mean) | [5] |

| L. major | Promastigote | - | 0.08 - 3.24 | [6] |

| L. martiniquensis | Promastigote | 12.97 - 13.97 | - | [7] |

| L. martiniquensis | Amastigote | 12.0 - 12.8 | - | [7] |

| L. donovani | Promastigote | 1.3 | - | [7] |

| L. infantum | Promastigote | 2.87 | - | [7] |

| L. tropica | Promastigote | 1.04 | - | [7] |

| L. braziliensis | Promastigote | 1.23 | - | [7] |

| L. mexicana | Promastigote | 2.61 | - | [7] |

| L. amazonensis | Promastigote | 1.32 | - | [7] |

Table 2: In Vitro Activity of this compound against Acanthamoeba Species

| Acanthamoeba Species | Stage | MIC (µg/mL) | MCC (µg/mL) | IC50 (µM) | Reference |

| Acanthamoeba isolates | Trophozoite & Cyst | 25 - 100 | 100 - 166.7 | - | [8] |

| A. castellanii | Trophozoite & Cyst | >125 | - | - | [9][10] |

| A. polyphaga | Trophozoite & Cyst | >250 | - | - | [9][10] |

| A. hatchetti | Trophozoite & Cyst | >62.5 | - | - | [9][10] |

| T4 genotype | Trophozoite | - | - | 97.4 (24h), 60.99 (48h) | [9] |

| T4 genotype | Cyst | - | - | 470 (24h), 175.5 (48h) | [9] |

Table 3: In Vitro Activity of this compound against Trypanosoma brucei

| Trypanosoma brucei subspecies | Stage | IC50 (nM) | Reference |

| T. b. brucei | Bloodstream form | 5.3 | [11] |

| T. b. brucei | Bloodstream form | 9.6 ± 0.3 | [12] |

Table 4: In Vitro Activity of this compound against Babesia Species

| Babesia Species | IC50 (ng/mL) | Reference |

| B. divergens | <20 | [13] |

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated and is thought to be multifactorial, varying between different protozoan species.[2][14] The primary proposed mechanisms involve interference with critical cellular processes such as DNA, RNA, and protein synthesis.[15]

Interference with Nucleic Acid and Protein Synthesis

This compound is known to bind to adenine-thymine (A-T) rich regions of DNA, particularly in the kinetoplast mitochondria of trypanosomes.[3] This binding can form cross-links and inhibit DNA replication and transcription.[3][15] Furthermore, this compound has been shown to inhibit type II topoisomerase in the mitochondria of Trypanosoma, leading to a fragmented and unreadable mitochondrial genome.[3] The drug also interferes with protein synthesis by binding to tRNA and inhibiting aminoacylation.[16]

Disruption of Polyamine Metabolism

This compound can interfere with polyamine biosynthesis, which is crucial for cell proliferation and the stabilization of nucleic acids in protozoa.[15] It has been shown to inhibit S-adenosylmethionine decarboxylase, a key enzyme in this pathway.[15]

Signaling Pathway Inhibition

While the direct impact on protozoan signaling pathways is still under investigation, studies in other cell types suggest potential mechanisms. For instance, this compound has been shown to inhibit the PI3K/AKT signaling pathway in cancer cells, which is involved in cell proliferation and survival.[17] It is plausible that similar pathways could be affected in protozoa.

Experimental Protocols

The evaluation of the antiprotozoal activity of this compound relies on standardized in vitro and in vivo assays. The following sections outline the general methodologies for key experiments.

In Vitro Susceptibility Assays

These assays are fundamental for determining the intrinsic activity of a compound against a specific protozoan species.

Objective: To determine the IC50 or MIC of this compound against the trophozoite or amastigote/cyst stages of protozoa.

General Protocol:

-

Parasite Culture: Protozoa are cultured axenically or with appropriate host cells under controlled conditions (e.g., temperature, medium).

-

Drug Preparation: A stock solution of this compound isethionate is prepared and serially diluted to obtain a range of concentrations.

-

Assay Plate Preparation: A 96-well microtiter plate is typically used. Parasites at a specific density are added to each well.

-

Drug Exposure: The serially diluted this compound is added to the wells containing the parasites. Control wells (no drug) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours) under appropriate culture conditions.

-

Viability Assessment: The viability of the parasites is assessed using various methods:

-

Microscopic Counting: Direct counting of viable (motile) and non-viable parasites using a hemocytometer and vital stains like trypan blue.

-

Colorimetric Assays:

-

Resazurin-based assays (e.g., AlamarBlue): Resazurin is reduced by metabolically active cells to the fluorescent product resorufin. The fluorescence is proportional to the number of viable cells.[18][19]

-

MTT Assay: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. The absorbance is measured to determine cell viability.[9]

-

Cell Counting Kit-8 (CCK-8): This assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan dye.[5]

-

-

-

Data Analysis: The results are used to calculate the IC50 (the concentration of the drug that inhibits 50% of parasite growth) or the MIC (the lowest concentration of the drug that inhibits visible growth).

In Vivo Efficacy Studies

Animal models are essential for evaluating the efficacy of a drug in a physiological context.

Objective: To assess the ability of this compound to control or clear a protozoan infection in a suitable animal model.

General Protocol:

-

Animal Model: An appropriate animal model (e.g., mice, hamsters) is selected based on its susceptibility to the specific protozoan pathogen.

-

Infection: Animals are infected with a standardized dose of the parasite.

-

Treatment: At a predetermined time post-infection, animals are treated with this compound via a clinically relevant route (e.g., intraperitoneal, intravenous). A control group receives a vehicle.

-

Monitoring: Animals are monitored for clinical signs of disease, and parasitemia (parasite load in the blood) is quantified at regular intervals.

-

Outcome Measures: Efficacy is determined by assessing parameters such as reduction in parasitemia, survival rate, and clearance of parasites from target organs.

Resistance Mechanisms

Resistance to this compound has been reported in some protozoa. A primary mechanism of resistance in Trypanosoma brucei involves a reduction in drug accumulation due to mutations or downregulation of transporter proteins responsible for its uptake into the parasite.[20]

Conclusion

This compound remains a valuable therapeutic agent against a range of protozoan infections. Its broad spectrum of activity and multifaceted mechanism of action make it an important tool for clinicians and a subject of ongoing research. A thorough understanding of its efficacy, molecular targets, and the methodologies for its evaluation is crucial for its optimal use and for the development of novel antiprotozoal agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of antiparasitic chemotherapy.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Response of babesiosis to this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Sensitivity of Cutaneous Leishmania Promastigote Isolates Circulating in French Guiana to a Set of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of anti-leishmanial drugs efficacy against Leishmania martiniquensis using a colorimetric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of in vitro activity of five antimicrobial agents on Acanthamoeba isolates and their toxicity on human corneal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of this compound Isethionate against Trophozoite and Cyst of Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro amoebicidal activity of propamidine and this compound isethionate against Acanthamoeba species and toxicity to corneal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Novel Diamidines with Activity against Babesia divergens In Vitro and Babesia microti In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labeling.pfizer.com [labeling.pfizer.com]

- 15. What is the mechanism of this compound Isethionate? [synapse.patsnap.com]

- 16. This compound binds to tRNA through non-specific hydrophobic interactions and inhibits aminoacylation and translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro selection of ketoconazole-pentamidine-resistant Leishmania (Viannia) braziliensis strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound uptake and resistance in pathogenic protozoa: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into the Anticancer Properties of Pentamidine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: Pentamidine, an aromatic diamidine compound, has long been utilized as an anti-protozoal agent. However, a growing body of preclinical research has illuminated its potential as a multifaceted anticancer agent. This document provides a technical overview of the initial investigations into this compound's oncological applications, focusing on its mechanisms of action, summarizing key quantitative data, detailing common experimental protocols, and visualizing the implicated signaling pathways.

Core Anticancer Mechanisms of Action

Initial studies have revealed that this compound exerts its anti-proliferative effects through several distinct molecular mechanisms, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.[1] Key mechanisms identified include the inhibition of crucial signaling pathways, reactivation of tumor suppressors, and modulation of the tumor microenvironment.

-

PI3K/AKT Pathway Inhibition: this compound has been shown to suppress the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway.[2][3] This inhibition leads to reduced phosphorylation of AKT, which in turn downregulates the expression of matrix metalloproteinases MMP-2 and MMP-9, proteins crucial for cancer cell invasion and migration.[2] In ovarian cancer, this compound increases the stability of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, thereby inhibiting proliferation and migration.[4]

-

Reactivation of p53 Tumor Suppressor: this compound can disrupt the interaction between the p53 tumor suppressor protein and its negative regulators, such as S100B and S100P.[1][5] By blocking this interaction, this compound reactivates p53, leading to an increase in downstream targets like p21. This restores apoptotic pathways and inhibits cancer cell proliferation in various cancers, including glioma and breast cancer.[1][5][6]

-

Inhibition of S100-RAGE Signaling: Studies have demonstrated that this compound and its derivatives can block the interaction between the S100A1 protein and the Receptor for Advanced Glycation Endproducts (RAGE).[7][8] The S100A1-RAGE signaling cascade is involved in cell proliferation and tumor formation; its inhibition by this compound presents another avenue for its anticancer activity.[7][8]

-

Mitochondrial Targeting: this compound is known to selectively accumulate in the mitochondria of cancer cells. This accumulation can lead to the depletion of mitochondrial DNA and subsequent mitochondrial dysfunction, a mechanism shown to inhibit prostate cancer progression.[2][6]

-

Immune Checkpoint Blockade: In the context of cancer immunotherapy, this compound has been identified as a small-molecule antagonist of Programmed death-ligand 1 (PD-L1).[9][10][11] By binding to PD-L1, this compound blocks its interaction with the PD-1 receptor on T-cells, thereby enhancing T-cell-mediated cytotoxicity against cancer cells.[9][10]

Data Presentation: Anti-Proliferative Efficacy

The cytotoxic and anti-proliferative effects of this compound have been documented across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of drug potency, varies depending on the cancer type and specific cell line.

| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration | Citation |

| Melanoma | C8146A | 1.0 - 50 | Not Specified | [1] |

| Glioma | C6 | 5 (strongest effect) | Not Specified | [1][6] |

| Ovarian Cancer | HO8910 | ~5 - 10 (Estimated) | 24 hours | [1] |

| Ovarian Cancer | Caov3 | ~5 - 10 (Estimated) | 24 hours | [1] |

| Endometrial Cancer | Ishikawa | < 15 | Not Specified | [1][2] |

| Endometrial Cancer | HEC-1A | < 15 | Not Specified | [1][2] |

| Breast Cancer (p53-active) | ZR-75-1 | Dose-dependent effect at 20 µM | 48 hours | [5][6] |

Experimental Protocols

The following are generalized methodologies for key in vitro experiments frequently cited in the initial evaluation of this compound's anticancer effects.

Cell Viability and Proliferation (MTS Assay)

This assay is used to assess the dose-dependent effect of this compound on cell proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000 to 5,000 cells per well and incubated overnight to allow for adherence.[1]

-

Drug Treatment: The culture medium is replaced with fresh medium containing this compound at a range of concentrations (e.g., 0-15 µmol/L).[2] A vehicle-only well serves as the control.

-

Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.[2]

-

Final Incubation & Measurement: Plates are incubated for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan (B1609692) product. The absorbance is then measured with a plate reader, which correlates to the number of viable cells.

Colony Formation Assay

This assay evaluates the long-term effect of this compound on the ability of single cells to proliferate and form colonies.

-

Cell Seeding: A low density of cells (e.g., 500-1000 cells) is seeded in 6-well plates.[1]

-

Drug Treatment: After cells adhere, they are treated with varying concentrations of this compound.[1]

-

Incubation: Plates are incubated for 7-14 days to allow for colony growth. The medium may be replaced periodically.[1]

-

Staining: Colonies are fixed with a substance like methanol (B129727) and stained with crystal violet.[1]

-

Quantification: The number of colonies (typically defined as a cluster of >50 cells) in each well is counted to assess the inhibition of clonogenic survival.[1]

Western Blotting

This technique is used to measure the levels of specific proteins involved in signaling pathways affected by this compound.

-

Cell Lysis: Cells treated with this compound are harvested and lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).

-

Gel Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, PTEN, p53, MMP-9).[2][3] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the visualization and quantification of protein levels.

Mandatory Visualizations

Signaling Pathways & Experimental Workflows

The following diagrams illustrate the key molecular pathways targeted by this compound and a typical experimental workflow for its evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound inhibits proliferation, migration and invasion in endometrial cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits Ovarian Cancer Cell Proliferation and Migration by Maintaining Stability of PTEN in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Repurposing the anti-parasitic agent this compound for cancer therapy; a novel approach with promising anti-tumor properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Anti-Cancer Activity of this compound and Its Derivatives (WLC-4059) Is through Blocking the Interaction between S100A1 and RAGE V Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Repurposing this compound for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint [frontiersin.org]

- 11. Repurposing this compound for cancer immunotherapy by targeting the PD1/PD-L1 immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

The Core Effect of Pentamidine on Parasite Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentamidine is an aromatic diamidine compound that has been a stalwart in the chemotherapeutic arsenal (B13267) against several parasitic diseases for decades, including African trypanosomiasis (Trypanosoma brucei), leishmaniasis, and babesiosis.[1][2] While its precise mechanisms of action are multifaceted, a growing body of evidence conclusively points to the parasite's mitochondrion as a primary and critical target. This single, often complex organelle in protozoan parasites presents significant structural and functional differences from its mammalian host counterpart, making it an attractive target for selective drug action.[3][4]

This technical guide provides an in-depth examination of this compound's effects on parasite mitochondrial function. It consolidates key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers in parasitology and drug development.

Mechanism of Action: this compound's Assault on the Parasite Powerhouse

This compound exerts its trypanocidal and leishmanicidal effects through a multi-pronged attack on mitochondrial integrity and function. The process is initiated by the drug's accumulation within the organelle, which is a key determinant of its efficacy.

Mitochondrial Accumulation: A Trojan Horse Strategy

The uptake and concentration of this compound within the parasite mitochondrion is a critical first step in its mechanism of action. This process is largely driven by the mitochondrial membrane potential (ΔΨm), the electrochemical gradient across the inner mitochondrial membrane.[5][6]

-

Electrophoretic Uptake: As a dicationic molecule, this compound is drawn into the negatively charged mitochondrial matrix. This accumulation is significantly more pronounced in drug-sensitive wild-type parasites compared to resistant strains.[7][8]

-

Role of Transporters: While the mitochondrial membrane potential is the primary driving force, specific carriers are also involved. In Leishmania, this compound uptake is a carrier-mediated process.[5][7] In Trypanosoma brucei, members of the mitochondrial carrier family, such as TbMCP14, have been implicated in mediating drug action and are involved in mitochondrial energy production.[9]

-

Kinetoplast DNA (kDNA) Binding: In trypanosomatids (Leishmania, Trypanosoma), the mitochondrion contains a unique, condensed network of mitochondrial DNA known as the kinetoplast. This compound binds strongly and specifically to the AT-rich sequences within the minor groove of this kDNA.[1][10] This binding acts as a sink, effectively trapping the drug within the mitochondrion and driving further accumulation from the cytoplasm.[10]

Collapse of Mitochondrial Membrane Potential (ΔΨm)

One of the earliest and most dramatic effects of this compound treatment is the rapid collapse of the mitochondrial membrane potential.[5][6] This dissipation of ΔΨm is a central event that triggers a cascade of downstream mitochondrial dysfunction. The collapse is observed across various parasites, including Leishmania and Trypanosoma brucei.[3][6] In isolated mammalian mitochondria, this compound has been shown to act as a cationic uncoupler of oxidative phosphorylation, which would also lead to a collapse of the membrane potential.[11]

Disruption of Energy Metabolism

The dissipation of ΔΨm directly cripples the parasite's ability to generate ATP via oxidative phosphorylation. The proton gradient is essential for the F1F0-ATP synthase to produce ATP. Consequently, this compound treatment leads to a significant reduction in intracellular ATP levels, starving the parasite of essential energy.[1] Studies with the structural analogue DB75 in T. brucei show inhibition of the oligomycin-sensitive F1F0-ATPase.[12]

Kinetoplast Destruction and mtDNA Depletion

This compound's interaction with kDNA is not passive. This binding induces topological changes that can interfere with the replication of the kDNA minicircles, leading to the progressive disintegration of the entire kinetoplast network.[5][10] Electron microscopy of this compound-treated Leishmania reveals the eventual disintegration of the kinetoplast and the mitochondrion itself.[5] This effect is not limited to parasites; in prostate cancer cells, this compound has been shown to cause a significant reduction in mitochondrial DNA content.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound's interaction with parasites and their mitochondria.

Table 1: In Vitro Susceptibility and Resistance to this compound

| Parasite Species | Strain | Parameter | Value | Reference(s) |

| Leishmania donovani | Wild-Type | IC50 | ~0.8 µM | [8] |

| Leishmania donovani | R8 (Resistant) | IC50 | 40 µM | [8] |

| Leishmania mexicana | Promastigote | Ki (Arginine Uptake) | 12.5 ± 3.8 µM | [5] |

| Leishmania mexicana | Amastigote | Ki (Arginine Uptake) | 16.3 ± 2.8 µM | [5] |

Table 2: Effects of this compound on Mitochondrial Parameters

| Organism/System | Parameter | Observation | Concentration | Reference(s) |

| Trypanosoma brucei BFs | ΔΨm | Collapse | 10 µM | [6] |

| Leishmania donovani | ΔΨm | Collapse | Not specified | [5] |

| Leishmania spp. | Kinetoplast/Mitochondrion | Disintegration | Not specified | [5] |

| Rat Liver Mitochondria | Respiratory Control | Released (Uncoupling) | 200-300 µM | [11] |

| Rat Liver Mitochondria | ATPase Activity | Enhanced | 200-300 µM | [11] |

| Rat Liver Mitochondria | ΔΨm | Partial Collapse | 200-300 µM | [11] |

| Human Prostate Cancer Cells | ΔΨm | Dissipation | 2.5 µM | [1][13] |

| Human Prostate Cancer Cells | ATP Level | Reduction | 2.5 µM | [1] |

| Human Prostate Cancer Cells | mtDNA Content | Reduction | 2.5 µM | [1] |

Key Experimental Protocols

This section outlines the methodologies used to investigate the effects of this compound on parasite mitochondria.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay is crucial for determining the immediate impact of this compound on mitochondrial health.

-

Principle: Cationic fluorescent dyes accumulate in energized mitochondria in response to the negative membrane potential. A collapse in ΔΨm results in the release of the dye into the cytoplasm and a corresponding change in fluorescence.

-

Methodology (Flow Cytometry):

-

Harvest parasites (e.g., 1 x 10^7 cells/mL) and wash them in a suitable buffer (e.g., TES buffer).[6]

-

Treat the parasites with the desired concentration of this compound or a vehicle control for a specified time (e.g., 10 minutes).[6]

-

Add a fluorescent probe. Common probes include:

-

Rhodamine 123 (Rh123): Added to a final concentration of ~250 nM. A decrease in cellular fluorescence indicates mitochondrial depolarization.[6]

-

JC-1: This ratiometric dye forms red-fluorescent aggregates in mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm or in mitochondria with low ΔΨm. A shift from red to green fluorescence signifies depolarization.[1]

-

-

Incubate briefly to allow for dye uptake (e.g., 2 minutes for Rh123).[6]

-

Analyze the cell population immediately using a flow cytometer, measuring the fluorescence intensity in the appropriate channels (e.g., FITC for Rh123 or green JC-1 monomers, PE/TRITC for red JC-1 aggregates).

-

Drug Uptake and Accumulation Assay

This assay quantifies the amount of drug entering and remaining within the parasite.

-

Principle: Radiolabeled this compound allows for direct measurement of its accumulation.

-

Methodology:

-

Harvest parasites during the logarithmic growth phase and resuspend them in an appropriate assay buffer at a defined density.

-

Initiate the uptake by adding [3H]this compound at the desired concentration.

-

At various time points, take aliquots of the cell suspension and immediately stop the transport process. This is typically done by centrifuging the cells through a layer of oil (e.g., dibutylphthalate) to separate them from the radioactive medium.

-

Aspirate the aqueous and oil layers, and lyse the cell pellet.

-

Quantify the radioactivity in the cell lysate using a scintillation counter.

-

Results are typically expressed as pmol of this compound per 10^8 cells.

-

Visualization of Intracellular Drug Localization

This method provides qualitative evidence of where the drug accumulates within the parasite.

-

Principle: Fluorescent analogues of this compound, such as DAPI (4′,6′-diamidino-2-phenylindole) or DB99, can be used to visualize drug localization.[5][8] Co-staining with a mitochondrion-specific dye confirms accumulation in that organelle.

-

Methodology:

-

Incubate live parasites with the fluorescent diamidine analogue (e.g., DAPI).

-

(Optional) Co-incubate with a mitochondrion-specific dye such as MitoTracker Red CMXRos.

-

Wash the cells to remove excess dye.

-

Mount the cells on a microscope slide and visualize using a fluorescence or confocal microscope with appropriate filter sets.

-

Colocalization of the DAPI/DB99 signal (typically blue) with the MitoTracker signal (red) indicates mitochondrial accumulation. The kinetoplast, being a dense network of mtDNA, will appear as a brightly fluorescent spot.[5]

-

Measurement of Oxygen Consumption Rate (OCR)

This assay measures the activity of the mitochondrial electron transport chain (ETC).

-

Principle: A Seahorse XFe Extracellular Flux Analyzer measures the rate at which cells consume oxygen in real-time, providing a direct readout of mitochondrial respiration.

-

Methodology (Adapted from T. gondii protocols): [14]

-

Coat the wells of a Seahorse XF cell culture microplate with an adherence solution (e.g., poly-L-lysine).

-

Seed a known number of parasites into each well (e.g., 1.5 x 10^7 parasites/mL).[14]

-

Centrifuge the plate to create a monolayer of cells.

-

Replace the culture medium with a specialized assay medium (e.g., Seahorse XF Base Medium supplemented with substrates like glucose and glutamine).

-

Place the plate in the Seahorse analyzer and measure the basal OCR.

-

Inject this compound through the instrument's ports to achieve the desired final concentration.

-

Monitor the change in OCR post-injection. An uncoupler like this compound is expected to initially increase OCR (as the ETC works to re-establish the proton gradient) and then inhibit it at higher concentrations.[11]

-

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental procedures discussed.

References

- 1. This compound inhibits prostate cancer progression via selectively inducing mitochondrial DNA depletion and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Plant-derived products as anti-leishmanials which target mitochondria: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Resistance to this compound in Leishmania mexicana Involves Exclusion of the Drug from the Mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Mitochondrion Is a Site of Trypanocidal Action of the Aromatic Diamidine DB75 in Bloodstream Forms of Trypanosoma brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resistance to this compound in Leishmania mexicana involves exclusion of the drug from the mitochondrion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles for mitochondria in this compound susceptibility and resistance in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Atypical Mitochondrial Carrier That Mediates Drug Action in Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiparasitic Compounds That Target DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound is an uncoupler of oxidative phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Real-Time Analysis of Mitochondrial Electron Transport Chain Function in Toxoplasma gondii Parasites Using a Seahorse XFe96 Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Biodistribution of Pentamidine: A Technical Guide for Researchers

An in-depth examination of pentamidine's behavior in animal models, providing crucial data and methodologies for drug development professionals.

This compound, an aromatic diamidine, is an antiprotozoal agent with a history of use in treating various parasitic diseases, including Pneumocystis pneumonia (PCP), trypanosomiasis, and leishmaniasis.[1][2] Understanding its pharmacokinetic (PK) and biodistribution profile is paramount for optimizing therapeutic efficacy and minimizing its known toxicities. This technical guide provides a comprehensive overview of this compound's disposition in key animal models, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and its mechanism of action.

Pharmacokinetic Parameters of this compound in Animal Models

The pharmacokinetic profile of this compound exhibits significant variability depending on the animal model, route of administration, and dose. The following tables summarize key PK parameters from various preclinical studies.

Table 1: Pharmacokinetics of Intravenous this compound in Animal Models

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (serum) | Clearance | Vdss (L) | Reference |

| Rat | 2 | - | 2 min | - | - | [3] |

| Dog | - | 867 (presurgery) | - | 46.7 mL/min/kg (presurgery) | - | [4][5] |

| Dog | - | 780 (postsurgery) | - | 40.0 mL/min/kg (postsurgery) | - | [4][5] |

| Human (for comparison) | 4 | 612 ± 371 | 6.4 ± 1.3 h | 248 ± 91 L/h | 821 ± 535 | [6] |

Table 2: Pharmacokinetics of Intramuscular this compound in Animal Models

| Animal Model | Dose (mg/kg) | Cmax (ng/mL) | T1/2 (serum) | Vdss (L) | Reference |

| Rat | 10 | Lower than 2mg/kg IV | Detectable for 4h | - | [3] |

| Human (for comparison) | 4 | 209 ± 48 | 9.4 ± 2.0 h | 2724 ± 1066 | [6] |

Table 3: Pharmacokinetics of Aerosolized this compound in Animal Models

| Animal Model | Dose | Lung Deposition (% of nebulized dose) | Systemic Absorption | Reference |

| Rat | 5 mg/kg/day | - | Negligible extrapulmonary uptake | [7] |

| Baboon | 300 mg | 10.2% (Fisoneb) - 13% (Respirgard II) | - | [8] |

| Human (for comparison) | 60 mg | 5.3% (Respirgard II) - 26.4% (Fisoneb) | Minimal | [9] |

Biodistribution of this compound in Animal Tissues

This compound exhibits extensive tissue distribution and accumulation, particularly in the kidneys, liver, and spleen, with a prolonged elimination phase.[10][11] This retention is a key factor in both its therapeutic effect and its toxicity profile.

Table 4: Tissue Distribution of this compound in Rats (µg/g) at Day 1

| Route of Administration | Dose (mg/kg) | Lungs | Liver | Kidneys | Spleen | Reference |

| Intravenous | 4 | 5.70 | 2.19 | 34 | High | [11] |

| Intramuscular | 4 | 3.12 | 1.64 | 32 | High | [11] |

| Aerosol | 4 | 5.42 - 19.62 | - | 3.29 | - | [11] |

Note: In rats receiving aerosolized this compound, pulmonary levels were sustained throughout a 60-day study.[11]

Table 5: Tissue Distribution of this compound in Other Animal Models

| Animal Model | Route of Administration | Key Findings | Reference |

| Mice | Intraperitoneal | Highest concentration in kidneys, followed by the liver. | [6] |

| Dogs | Intravenous | Highest concentration in the liver, followed by kidneys and lungs. After repeated doses, organs showed a 3 to 7-fold accumulation while serum concentrations remained unchanged. | [6] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to pharmacokinetic and biodistribution studies. The following sections outline generalized methodologies based on the cited literature.

General Biodistribution Study Protocol in Rodents

This protocol provides a general framework for conducting biodistribution studies in rats or mice.[12][13][14]

-

Animal Models: Healthy rats (140-200 g) or mice (18-25 g) of the same sex and strain are typically used.[12] Animals are housed under standardized conditions with free access to food and water.[15]

-

Drug Administration: this compound, often radiolabeled for biodistribution studies, is administered intravenously via the tail vein. The injection volume should not exceed 0.5 mL for rats and 0.3 mL for mice.[12] For pharmacokinetic studies, intramuscular or aerosol administration can also be employed.[3][11]

-

Sample Collection: At predetermined time points, animals are euthanized. Blood is collected, and key organs (liver, lungs, spleen, kidneys, stomach, intestine, femur, bladder) are excised.[12]

-

Sample Processing and Analysis: Organs are weighed. For radiolabeled studies, the radioactivity in each tissue is measured using a gamma counter. For non-labeled studies, tissues are homogenized and this compound concentrations are determined by High-Performance Liquid Chromatography (HPLC).[11][16][17]

-

Data Analysis: Tissue uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[13][14]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in biological matrices is predominantly achieved through HPLC.[16][17][18][19]

-

Sample Preparation: this compound is extracted from plasma or tissue homogenates using solid-phase extraction (SPE).[16][17]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[16][18]

-

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile, methanol, and an ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer.[16][18]

-

Detection: UV detection at approximately 270 nm or fluorescence detection can be employed.[17][18]

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of the drug.[19]

Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated but is known to involve multiple targets within the protozoal cell. In vitro studies suggest that it interferes with the synthesis of DNA, RNA, phospholipids, and proteins.[6] Additionally, it has been shown to inhibit dihydrofolate reductase.[10]

Conclusion

The pharmacokinetic and biodistribution profile of this compound in animal models is characterized by rapid initial clearance from plasma followed by extensive and prolonged tissue accumulation, particularly in the kidneys and liver. The route of administration significantly influences the drug's distribution, with aerosol delivery achieving high lung concentrations with minimal systemic exposure.[7][11] The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working with this compound and related compounds, facilitating the design of more effective and safer therapeutic strategies.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Use of a new bioassay to study this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]